6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one
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Overview
Description
“6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one” is a chemical compound with the CAS Number: 1803606-88-3 . It has a molecular weight of 242.05 and its molecular formula is C9H5BrFNO . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 6-bromo-8-fluoroisoquinolin-1-ol . The InChI code is 1S/C9H5BrFNO/c10-6-3-5-1-2-12-9 (13)8 (5)7 (11)4-6/h1-4H, (H,12,13) .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.698±0.06 g/cm3 . The predicted boiling point is 449.6±45.0 °C .Scientific Research Applications
Synthesis Improvements
The chemical compound 6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one is pivotal in drug discovery processes, evidenced by its role in the synthesis of key intermediates. For instance, a study demonstrated significant improvements in the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a compound synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde. By introducing a telescoping process and leveraging design of experiment strategies, researchers were able to enhance the efficiency of the synthetic route, reducing isolation processes and increasing total yield by 18% while maintaining purity. This advancement underscores the importance of 6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one derivatives in medicinal chemistry and their potential for accelerating drug discovery processes through optimized synthesis methods (Nishimura & Saitoh, 2016).
Molecular Solids and Magnetic Properties
Research into molecular solids based on ion-pair complexes, including those derived from bromo-fluorobenzyl isoquinolinium, showcases the utility of 6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one derivatives in studying magnetic properties. These complexes demonstrate interesting phase transitions between antiferromagnetic and ferromagnetic states, contributing valuable insights into material science and potential applications in magnetic materials and sensors (Ni et al., 2005).
Neuroimaging Applications
In the field of neuroimaging, derivatives of 6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one have been employed in developing positron emission tomography (PET) radiopharmaceuticals, such as [18 F]MK-6240. This compound is used for detecting neurofibrillary tangles in Alzheimer's disease, demonstrating the compound's critical role in advancing neuroimaging techniques and understanding neurodegenerative diseases. The development of [18 F]MK-6240 involved improvements in synthesis methods, highlighting the compound's application in producing radiopharmaceuticals for clinical research (Collier et al., 2017).
Fluorophores for Biological Imaging
The chemical framework of 6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one serves as a foundation for developing fluorophores. For example, new "push-pull" fluorophores based on 2-(5-arylpyridine-2-yl)-6-(het)arylquinoline were synthesized, demonstrating the application of 6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one derivatives in creating fluorescent probes. These fluorophores exhibit potential for one- and two-photon imaging, contributing to advancements in biological imaging technologies and methodologies (Kopchuk et al., 2019).
Antibacterial Activity
Compounds derived from 6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one have been explored for their antibacterial properties, highlighting their potential in developing new antibacterial agents. Research into 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, for example, has identified novel compounds with significant antibacterial activity against various strains, including quinolone-resistant strains. This research underscores the compound's significance in the quest for new antibiotics and antibacterial treatments (Hayashi et al., 2002).
Safety And Hazards
properties
IUPAC Name |
6-bromo-8-fluoro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHGAFPTESOYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C(C=C(C=C21)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one | |
CAS RN |
1803606-88-3 |
Source
|
Record name | 6-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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